molecular formula C7H7BrN2O2 B2672236 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1528468-46-3

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2672236
CAS No.: 1528468-46-3
M. Wt: 231.049
InChI Key: APVFXHLNGXJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a bromine atom at the 5th position, an oxopropyl group at the 3rd position, and a dihydropyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-bromo-2,4-dihydropyrimidin-4-one with an oxopropylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones.

Scientific Research Applications

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
  • 5-Bromo-3-(2-oxopropyl)-3-hydroxyindolin-2-one
  • 5-Bromo-3-(2-oxopropyl)-3,4-dihydro-2H-pyrimidin-4-one

Uniqueness

5-Bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both a bromine atom and an oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, which can be leveraged for specific purposes in scientific research and development.

Properties

IUPAC Name

5-bromo-3-(2-oxopropyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-5(11)3-10-4-9-2-6(8)7(10)12/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVFXHLNGXJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528468-46-3
Record name 5-bromo-3-(2-oxopropyl)-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.